

Structural Basis of GPX4 Activation by Compound 1: A Technical Guide

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Compound of Interest		
Compound Name:	GPX4 activator 1	
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This technical guide provides an in-depth analysis of the structural and molecular basis of Glutathione Peroxidase 4 (GPX4) activation by a novel allosteric activator, designated as Compound 1. GPX4 is a critical enzyme in the defense against lipid peroxidation and the regulation of ferroptosis, an iron-dependent form of programmed cell death. The discovery of small molecule activators for GPX4 presents a promising therapeutic strategy for diseases associated with oxidative stress and ferroptosis, such as inflammatory conditions and myocardial injury.

Quantitative Data Summary

A series of compounds, originating from a virtual screen, have been identified as allosteric activators of GPX4. Compound 1 was the initial hit, and subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, such as compound 1d4.[1][2] The key quantitative metrics for these compounds are summarized below.



Compound	Parameter	Value	Assay Type	Reference
GPX4 activator 1 (Compound A9)	Kd	5.86 μM	Not Specified	[3][4]
EC50	19.19 μΜ	Not Specified	[3][4]	
Compound 1	Activity Increase	Increased GPX4 activity	Cell-free & Cellular	[1][2]
Compound 1d4 (PKUMDL-LC- 101-D04)	Activity Increase	150% of baseline	20 μM (Cell-free)	[1][5]
Activity Increase	150% of baseline	61 μM (Cell extracts)	[1][2][5]	
pEC50	4.7	Not Specified	[5]	
Compound 102	EC50 (NF-κB Inhibition)	60.8 μM	Dual-luciferase reporter assay	[6]
EC50 (ROS Reduction)	11.4 μΜ	DCFH-DA fluorescent probe	[6]	

Structural Basis of Allosteric Activation

Computational studies have identified a potential allosteric binding site on GPX4, distinct from the active site containing the catalytic triad (Sec46, Gln81, W136).[7] This pocket is located on the opposite side of the protein from the substrate-binding site.[7]

The predicted binding mode of these activators involves interactions with this allosteric site, inducing a conformational change that enhances the enzyme's catalytic activity. This allosteric modulation increases GPX4's ability to reduce lipid hydroperoxides, thereby protecting cells from ferroptotic damage.[1][2]

Signaling Pathways and Mechanism of Action

Activation of GPX4 by Compound 1 and its analogs initiates a cascade of protective cellular events. The primary mechanism involves the direct enhancement of GPX4's enzymatic







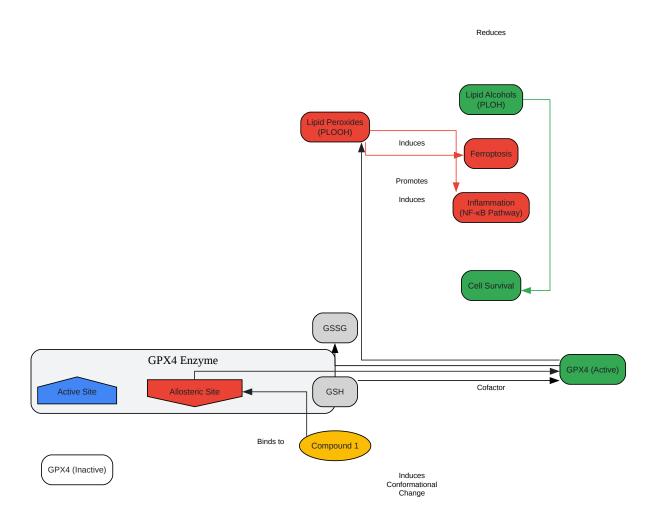
function, which is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH) using glutathione (GSH) as a cofactor.[8][9][10] This action prevents the accumulation of lipid reactive oxygen species (ROS), a key driver of ferroptosis.

Downstream, this enhanced activity leads to:

- Inhibition of Ferroptosis: By neutralizing lipid peroxides, the activators directly suppress the ferroptotic cell death pathway.[1][3]
- Anti-Inflammatory Effects: The compounds reduce the production of pro-inflammatory lipid mediators and inhibit the activation of the NF-kB pathway.[1][2][6]

Below are diagrams illustrating the proposed mechanism and experimental workflows.

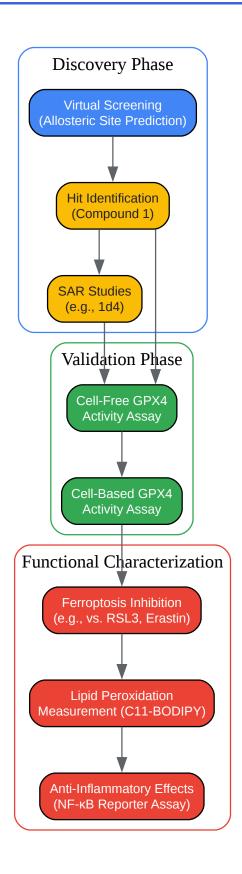




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Caption: Proposed mechanism of GPX4 activation by Compound 1.





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